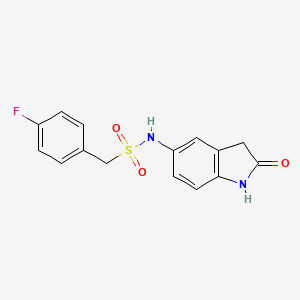
1-(4-fluorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide, also known as FIPI, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of phospholipase D (PLD), an enzyme that plays a crucial role in various cellular processes.
Mécanisme D'action
1-(4-fluorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide inhibits PLD by binding to the catalytic site of the enzyme. PLD catalyzes the hydrolysis of phosphatidylcholine to generate phosphatidic acid (PA) and choline. PA is a signaling molecule that regulates various cellular processes, including cell proliferation, differentiation, and survival. 1-(4-fluorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide inhibits PLD activity by preventing the formation of PA, which leads to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects
1-(4-fluorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, 1-(4-fluorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide inhibits cell proliferation, migration, and invasion. In neurons, 1-(4-fluorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide protects against glutamate-induced excitotoxicity and oxidative stress. In immune cells, 1-(4-fluorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide inhibits cytokine production and T cell activation.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-fluorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide has several advantages for lab experiments. It is a potent and selective inhibitor of PLD, which makes it a useful tool for studying the role of PLD in various cellular processes. It is also cell-permeable and can be used in live-cell imaging experiments. However, 1-(4-fluorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide has some limitations. It is not suitable for in vivo experiments due to its poor pharmacokinetic properties. It also has off-target effects on other enzymes, such as phosphatidylinositol 4-kinase.
Orientations Futures
For the use of 1-(4-fluorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide include studying the role of PLD in autophagy and investigating its use in combination with other drugs for the treatment of diseases.
Méthodes De Synthèse
1-(4-fluorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide can be synthesized using a multi-step process. The first step involves the synthesis of 4-fluorobenzaldehyde, which is then reacted with 2-oxindole to form 4-fluoro-N-(2-oxoindolin-5-yl)benzamide. This intermediate is then reacted with methanesulfonyl chloride to form 1-(4-fluorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide, which is the final product.
Applications De Recherche Scientifique
1-(4-fluorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide has been extensively used in scientific research to study the role of PLD in various cellular processes. PLD is involved in the regulation of membrane trafficking, signal transduction, and cytoskeletal rearrangement. 1-(4-fluorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide has been shown to inhibit PLD activity in various cell types, including cancer cells, neurons, and immune cells.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-N-(2-oxo-1,3-dihydroindol-5-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3S/c16-12-3-1-10(2-4-12)9-22(20,21)18-13-5-6-14-11(7-13)8-15(19)17-14/h1-7,18H,8-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETKOWIAKIWKJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)F)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-methoxyethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2485254.png)
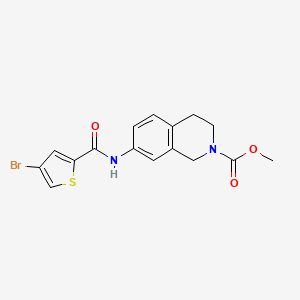
![2-Methyl-4-[(pyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B2485259.png)
![5-(3-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2485262.png)
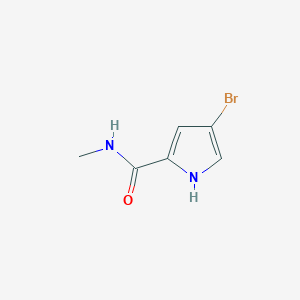

![1-(2-{[4-(3-chloro-4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid](/img/structure/B2485265.png)
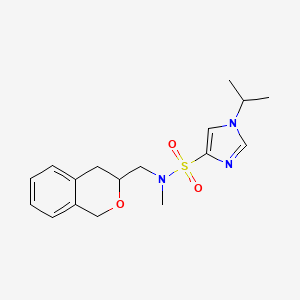

![6-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide](/img/structure/B2485269.png)

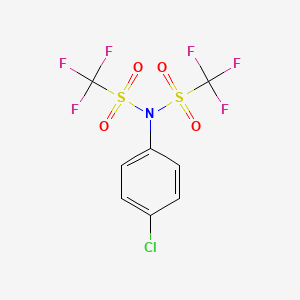

![Methyl 2-amino-2-(3-ethyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2485275.png)